3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate
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Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves the reaction of 3-aminophenyl fluoranesulfonate with 5-methyl-1,3-thiazol-2-carbonyl chloride in the presence of a base to form the intermediate product, which is then treated with ammonia to obtain the final product.", "Starting Materials": [ "3-aminophenyl fluoranesulfonate", "5-methyl-1,3-thiazol-2-carbonyl chloride", "Base (e.g. triethylamine)", "Ammonia" ], "Reaction": [ "Step 1: 3-aminophenyl fluoranesulfonate is dissolved in a suitable solvent (e.g. DMF) and cooled to 0-5°C.", "Step 2: A solution of 5-methyl-1,3-thiazol-2-carbonyl chloride in the same solvent is added dropwise to the reaction mixture with stirring.", "Step 3: The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of the starting material.", "Step 4: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the intermediate product.", "Step 6: The intermediate product is dissolved in a suitable solvent (e.g. ethanol) and treated with ammonia gas at room temperature for several hours.", "Step 7: The reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography to obtain the final product." ] } | |
CAS RN |
2411198-47-3 |
Product Name |
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate |
Molecular Formula |
C11H9FN2O4S2 |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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